4-methyl-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
4-methyl-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O6S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.16205676 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Enzyme Inhibitory Profile
- Sulphonamides Incorporating Triazine Motifs : Research on benzenesulfonamides with morpholine and other moieties revealed moderate antioxidant activities, including scavenging of DPPH radicals and metal chelating activity. Additionally, these compounds showed inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, potentially useful in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial Activity
- Copper(II) Complexes with Aryldisulfonamides : The formation of copper(II) complexes using morpholine-based sulfonamides demonstrated antibacterial activities against various bacteria, highlighting their potential in antimicrobial applications (Alyar et al., 2012).
Catalytic Applications
- Dioxidomolybdenum(VI) Complexes : Morpholine-based ligands were used to form dioxidomolybdenum(VI) complexes, showing potential as catalysts for oxygen atom transfer and oxidation reactions, which are relevant in various chemical processes (Maurya et al., 2016).
Analytical Chemistry
- Detection of Aliphatic Amines in Water : Methods involving derivatization with benzenesulfonyl chloride, including morpholine, have been developed for detecting aliphatic amines in waste and surface water, demonstrating the role of these compounds in environmental monitoring (Sacher et al., 1997).
Synthesis of Novel Compounds
- Novel Sulfonamides as Antitumor Agents : Research on benzenesulfonamides, including morpholine derivatives, led to the discovery of novel compounds with potential antitumor activities, highlighting the compound's role in medicinal chemistry (Alqasoumi et al., 2010).
Properties
IUPAC Name |
4-methyl-N,N-bis(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S/c1-16-2-4-17(5-3-16)29(25,26)22(14-18(23)20-6-10-27-11-7-20)15-19(24)21-8-12-28-13-9-21/h2-5H,6-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURCFXWVYUPOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)CC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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